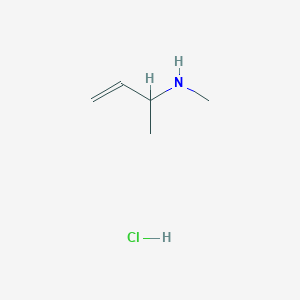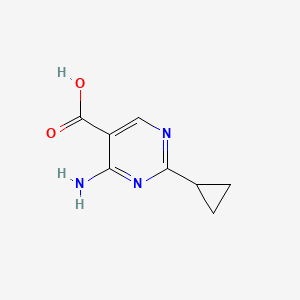
Ethyl 2-benzylpyrrolidine-2-carboxylate
Übersicht
Beschreibung
Ethyl 2-benzylpyrrolidine-2-carboxylate is a chemical compound with the CAS Number: 1803584-98-6 . It has a molecular weight of 233.31 and its molecular formula is C14H19NO2 .
Molecular Structure Analysis
The InChI code for Ethyl 2-benzylpyrrolidine-2-carboxylate is 1S/C14H19NO2/c1-2-17-13 (16)14 (9-6-10-15-14)11-12-7-4-3-5-8-12/h3-5,7-8,15H,2,6,9-11H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 2-benzylpyrrolidine-2-carboxylate is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthetic Applications
Continuous Flow Synthesis
Ethyl 2-benzylpyrrolidine-2-carboxylate derivatives are synthesized via [3+2] dipolar cycloadditions of unstabilised azomethine ylides under continuous flow conditions. This method facilitates the production of N-benzylpyrrolidine compounds in high yields and demonstrates scalability, signifying its utility in chemical synthesis and industrial applications (Grafton, Mansfield, & Fray, 2010).
Microwave-Assisted Synthesis
Research indicates that microwave-assisted synthesis can efficiently produce 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives. This method offers high yields and rapid synthesis times, highlighting the compound's role in antimicrobial applications. One derivative, 1-acetyl-2-benzylpyrrolidine-2-carboxamide, has shown notable antimicrobial potency (Sreekanth & Jha, 2020).
Catalytic Arylation
A study on the arylation of N-phenylpyrrolidine led to a novel method for the direct and selective arylation of sp3 C-H bonds without a directing group, using Ru(H)2(CO)(PCy3)3 as the catalyst. This development opens new pathways for functionalizing pyrrolidine derivatives, including ethyl 2-benzylpyrrolidine-2-carboxylate, for various synthetic applications (Sezen & Sames, 2005).
Biological Applications
Antitumor Activity
The synthesis and evaluation of novel compounds derived from ethyl 2-benzylpyrrolidine-2-carboxylate have shown specific antitumor activity against certain human tumor cell lines. These findings suggest a potential for these derivatives in developing new antitumor agents (Klimova, García, Klimova, Apan, López, Flores‐Álamo, & Martínez García, 2012).
Enzymatic Kinetic Resolution
Studies have also explored the kinetic resolution of compounds using enzymes, demonstrating the versatility of ethyl 2-benzylpyrrolidine-2-carboxylate derivatives in chiral synthesis and their potential in producing enantiomerically pure substances (Nechab, Azzi, Vanthuyne, Bertrand, Gastaldi, & Gil, 2007).
Safety And Hazards
The safety information for Ethyl 2-benzylpyrrolidine-2-carboxylate includes several hazard statements: H315, H318, H335 . These correspond to skin irritation, eye damage, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
ethyl 2-benzylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-13(16)14(9-6-10-15-14)11-12-7-4-3-5-8-12/h3-5,7-8,15H,2,6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZQCXQPOYGTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-benzylpyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1379573.png)









![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride](/img/structure/B1379592.png)
![[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol](/img/structure/B1379593.png)
